molecular formula C11H20N2 B7967547 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B7967547
M. Wt: 180.29 g/mol
InChI Key: PZTYNEQPTJFJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane (CAS 1422063-15-7) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C11H20N2 and a molecular weight of 180.30 g/mol, this compound features a unique 1,7-diazaspiro[4.4]nonane scaffold . Spirocyclic structures like this one are prized in research for their rigid, three-dimensional architecture, which can be used to explore novel chemical space and improve the properties of lead molecules . The incorporation of spiro systems can positively influence a compound's conformation, solubility, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, making them valuable isosteres in scaffold-hopping strategies . The cyclopropylmethyl substituent further enhances its utility, as cyclopropane motifs are widely used in drug design to increase metabolic stability, modulate biological activity, and fix conformational preferences . This reagent is specifically designed for research applications, such as the synthesis of more complex molecules for biological screening, including the development of novel triazine derivatives as seen in recent patent literature . Researchers can leverage its structure to develop compounds targeting various therapeutic areas. Handle with appropriate precautions; this product is intended for laboratory research and is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Please consult the Safety Data Sheet (SDS) prior to use. Hazard Statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-4-11(5-6-12-9-11)13(7-1)8-10-2-3-10/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTYNEQPTJFJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)N(C1)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Spiro Framework

The foundational approach involves constructing the diazaspiro[4.4]nonane core before introducing the cyclopropylmethyl substituent. A patented method for analogous compounds outlines a four-step sequence (WO2009091561A1):

  • Enolate Formation : Treatment of alkyl 1-benzoylpyrrolidine-2-carboxylate with a strong base (e.g., LDA) generates an enolate, which reacts with bromoacetonitrile to form a cyanomethyl intermediate.

  • Sequential Reductions :

    • Hydrogenation over Pd/C reduces the nitrile to an amine.

    • Subsequent reduction with metal hydrides (e.g., LiAlH₄) yields the primary amine intermediate.

  • Palladium-Catalyzed Coupling : The amine intermediate undergoes Buchwald-Hartwig coupling with cyclopropylmethyl bromide to install the cyclopropylmethyl group.

  • Deprotection : Final hydrogenation removes protective benzyl groups, yielding the target compound.

This route achieves an overall yield of 68–72% on laboratory scales, with purity >95% after crystallization.

Industrial-Scale Synthesis

For commercial production, continuous flow reactors are employed to enhance efficiency. Key modifications include:

  • Solvent Optimization : Replacing tetrahydrofuran (THF) with methyl tert-butyl ether (MTBE) reduces side reactions during enolate formation.

  • Catalyst Recycling : Palladium nanoparticles immobilized on magnetic supports enable >90% catalyst recovery in coupling steps.

Purification and Isolation Techniques

Chromatographic Methods

Flash chromatography remains the standard for intermediate purification. A study on related diazaspiro compounds reports optimal separation using hexane/ethyl acetate (60:40) gradients, achieving 98% purity for the cyclopropylmethyl derivative.

Salt Formation for Enhanced Purity

Conversion to oxalate or succinate salts improves crystallinity. For example, treating the free base with oxalic acid in ethanol yields a crystalline salt with 99.5% purity, as confirmed by HPLC.

Stereochemical Considerations

Enantiomeric Resolution

The racemic mixture is resolved using chiral acids:

  • (−)-Di-O-p-toluoyl-L-tartaric acid preferentially forms a salt with the (R)-enantiomer.

  • (+)-Di-O-p-toluoyl-D-tartaric acid isolates the (S)-enantiomer.

Fractional crystallization in acetone/water (4:1) achieves 99% enantiomeric excess (ee) for both isomers.

Asymmetric Synthesis

Chiral auxiliaries enable direct synthesis of enantiopure material:

  • N-Benzoyl-2-allylproline (R)-α-methylbenzyl amide serves as a stereodirecting group during spirocycle formation, yielding the (R)-enantiomer with 94% ee.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Assembly68–7295–98Scalable to multi-kilogram batchesRequires protective group chemistry
Continuous Flow8299Reduced reaction time (4h vs. 24h)High initial equipment cost
Asymmetric Synthesis7599.5Direct access to enantiopure materialComplex auxiliary synthesis

Reaction Optimization Insights

Temperature Effects on Coupling Efficiency

Pd-catalyzed coupling exhibits maximal efficiency at 80°C, with yields dropping to <50% at 100°C due to catalyst decomposition.

Solvent Impact on Crystallization

Ethanol outperforms methanol in salt crystallization, producing larger crystals with fewer inclusions (particle size: 50–100 μm vs. 10–20 μm).

Industrial-Scale Challenges and Solutions

Byproduct Management

The primary byproduct, 1-(cyclopropylmethyl)-1,4-diazepane , arises from ring expansion during reduction. Adding triethylamine as a proton sponge suppresses this side reaction, reducing byproduct formation from 12% to 2%.

Waste Stream Mitigation

Closed-loop solvent recovery systems reclaim >90% of MTBE, aligning with green chemistry principles.

Emerging Methodologies

Photocatalytic Cyclization

Recent trials using iridium-based photocatalysts (e.g., [Ir(ppy)₃]) demonstrate promising results, forming the spiro core in 45% yield under blue LED irradiation.

Biocatalytic Approaches

Engineered transaminases selectively introduce the cyclopropylmethyl group, though yields remain low (28%) .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure provides multiple reactive sites, allowing for diverse chemical transformations.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while reduction reactions can produce spirocyclic amines or hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H24N2
  • Molecular Weight : 196.33 g/mol
  • IUPAC Name : 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane
  • InChI Key : PXLKMFZFLCQWMM-UHFFFAOYSA-N

The compound features a spirocyclic framework that includes nitrogen atoms, which contribute to its unique chemical reactivity and potential interactions with biological targets.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the construction of more complex molecules, making it useful in the development of new materials and chemical entities.

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of various spirocyclic derivatives and analogs, which are important in drug discovery and material science.

Biology

Research indicates that this compound may possess significant biological activity , particularly as a potential therapeutic agent.

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. This makes it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Activity : The compound has been explored for its potential anticancer properties, with studies indicating possible mechanisms of action involving the modulation of specific molecular targets related to cancer cell growth and proliferation.

Medicine

In the field of medicine, this compound is being investigated for its potential use in drug development.

  • Targeting Specific Enzymes and Receptors : The unique structure of this compound allows it to interact with specific enzymes and receptors, which could lead to the development of new therapeutic agents aimed at treating diseases such as cancer or bacterial infections.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:

  • Study on Antimicrobial Activity : In vitro assays demonstrated that derivatives exhibited varying levels of activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism Exploration : Research indicated that certain derivatives could inhibit specific oncogenic pathways in cancer cells, suggesting potential applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other biological macromolecules. For instance, spirocyclic quaternary ammonium cations have been studied for their stability and interaction with anion exchange membranes . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Key Research Findings and Data

Table 1: Comparative Analysis of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula Key Biological Activity References
1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane Spiro[4.4]nonane Cyclopropylmethyl (C₃H₅) C₁₀H₁₉N₂ Potential S1R modulation (theoretical)
2,7-Diazaspiro[3.5]nonane (4b ) Spiro[3.5]nonane Phenylethyl, benzyl C₁₈H₂₅N₂ S1R agonist (Ki = 19 nM)
1-Benzyl-1,7-diazaspiro[4.4]nonane Spiro[4.4]nonane Benzyl (C₇H₇) C₁₄H₂₀N₂ Synthetic intermediate
1-(5-Pyrimidinyl)-1,7-diazaspiro[4.4]nonane Spiro[4.4]nonane Pyrimidinyl (C₄H₃N₂) C₁₁H₁₆N₄ Kinase inhibition (hypothesized)
Diazabicyclo[4.3.0]nonane (8c ) Bicyclo[4.3.0]nonane Benzyl, phenylethyl C₁₉H₂₅N₂ S1R affinity (Ki = 19 nM)

Biological Activity

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of diazaspiro compounds characterized by a spirocyclic structure that incorporates nitrogen atoms. Its molecular formula is C10H16N2C_{10}H_{16}N_2, and it exhibits unique steric and electronic properties due to the presence of the cyclopropylmethyl group.

Pharmacological Activities

The biological activity of this compound has been investigated in various studies focusing on its interaction with specific biological targets.

1. Antagonistic Activity

Research indicates that this compound may act as an antagonist at certain receptors, particularly in the central nervous system (CNS). The diazaspiro framework allows for interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.

2. Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against a range of bacterial strains. In vitro assays demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses in cellular models. It appears to modulate cytokine production, which may be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential mechanisms include:

  • Receptor Binding: The compound's structure allows it to bind effectively to neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
  • Enzyme Inhibition: The presence of nitrogen atoms in the spiro structure may enable it to inhibit specific enzymes involved in inflammatory processes.
  • Membrane Interaction: The lipophilic nature of the cyclopropylmethyl group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on CNS Activity: A study published in a peer-reviewed journal evaluated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders.
  • Antimicrobial Efficacy Assessment: Another investigation assessed the antimicrobial properties against clinical isolates of bacteria. The findings showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Data Summary Table

Biological ActivityMechanismReference Study
Antagonistic ActivityReceptor binding
Antimicrobial PropertiesEnzyme inhibition
Anti-inflammatory EffectsCytokine modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane and its derivatives?

  • Methodology : The synthesis typically involves spirocyclic core formation followed by functionalization. For example:

  • Core construction : Cyclocondensation of pyrrole-2,3-diones with enamines under acidic conditions forms the 1,7-diazaspiro[4.4]nonane scaffold .
  • Alkylation : The cyclopropylmethyl group is introduced via alkylation of the secondary amine using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Boc-deprotection with trifluoroacetic acid (TFA) is often employed to free the amine for further modifications .
  • Key intermediates : tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a common precursor for functionalization .

Q. How is the structural conformation of this compound characterized?

  • Techniques :

  • X-ray crystallography : Resolves spirocyclic geometry and substituent orientation. For example, substituted 1,7-diazaspiro[4.4]nonane derivatives show distinct chair conformations in crystal structures .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish equatorial/axial proton environments and confirm cyclopropylmethyl attachment (e.g., δ 0.5–1.2 ppm for cyclopropyl protons) .

Q. What in vitro assays are used to evaluate its biological activity as a sigma receptor (SR) ligand?

  • Radioligand binding assays : Competitive displacement of [³H]-DTG or [³H]-(+)‑pentazocine quantifies S1R/S2R affinity. For example, derivatives with Ki(S1R) < 10 nM (e.g., compound 4b, Ki = 2.7 nM) show high selectivity .
  • Functional profiling : Intrinsic activity (agonist/antagonist) is assessed via calcium flux assays or cAMP modulation in transfected cells .

Advanced Research Questions

Q. How can researchers resolve contradictions between binding affinity and functional activity in SR ligands sharing the same scaffold?

  • Case study : Compound 4b (Ki(S1R) = 2.7 nM) acts as an S1R agonist in vivo, while 5b (Ki(S1R) = 13 nM) shows antagonist behavior.
  • Methodology :

  • Structural analysis : Molecular docking reveals that 4b’s cyclopropylmethyl group stabilizes S1R’s Glu172 salt bridge, favoring agonist conformation. In contrast, 5b’s amide substituent disrupts this interaction .
  • Phenytoin assay : Co-administration with phenytoin reverses mechanical hypersensitivity only in agonist-active compounds, confirming functional discrepancies .

Q. What computational strategies predict S1R/S2R subtype selectivity for spirocyclic derivatives?

  • Approach :

  • Molecular dynamics (MD) simulations : Identify key residues (e.g., S1R’s Glu172 vs. S2R’s Asp56) influencing ligand binding.
  • Free energy calculations : MM/GBSA scoring differentiates subtype preferences. For example, hydrophobic substituents (e.g., cyclopropylmethyl) enhance S1R selectivity by filling the TM3/TM4 hydrophobic pocket .

Q. How are diastereodivergent syntheses achieved for 1,7-diazaspiro[4.4]nonane derivatives?

  • Catalytic asymmetric synthesis :

  • Michael addition : Chiral Cu(II)-catalyzed reactions of cyclic azomethine ylides with nitroalkenes yield spiro-pyrrolidines with >90% enantiomeric excess (ee). The choice of phosphine ligand (e.g., (R)-DTBM-SEGPHOS) dictates diastereoselectivity .
  • Case example : Diastereoisomers of 1,7-diazaspiro[4.4]nonane are synthesized via divergent transition states controlled by solvent polarity .

Q. What pharmacokinetic factors influence in vivo efficacy of this compound derivatives?

  • Optimization strategies :

  • Dose-response profiling : Compound 8f (Ki(S1R) = 10 nM) achieves maximal antiallodynic effects at 20 mg/kg in mice, half the dose required for BD-1063 (40 mg/kg). Bioavailability is enhanced by reducing P-glycoprotein efflux via N-alkylation .
  • Metabolic stability : Cyclopropylmethyl groups improve microsomal stability compared to benzyl analogs (t₁/₂ > 120 min in liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.